Propan-2-yl 2-amino-3-methylbutanoate
Description
Contextualization of Amino Acid Esters within Modern Organic Synthesis and Chemical Biology
Amino acid esters are a crucial class of compounds in organic synthesis and chemical biology. nih.gov Their primary role is often as protecting groups for the carboxylic acid moiety of amino acids during peptide synthesis. acs.orglibretexts.org This protection prevents the carboxyl group from reacting out of turn while the amide bond (peptide bond) is formed between the amino group of one amino acid and the carboxyl group of another. libretexts.org The ester group can be easily removed under mild conditions after the desired peptide chain has been assembled. libretexts.org
Beyond peptide synthesis, amino acid esters serve as important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. nih.gov They are also utilized as chiral building blocks or chiral auxiliaries, where their inherent chirality, derived from the parent amino acid, is used to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the target molecule. biosynth.comnih.govwikipedia.org In chemical biology, amino acid esters are employed to create prodrugs, improving the solubility and bioavailability of certain therapeutic agents. acs.org
Historical Trajectories and Milestones in the Research and Development of Valine Derivatives
Valine was first isolated from casein in 1901 by the German chemist Hermann Emil Fischer. wikipedia.orgbritannica.com As one of the essential proteinogenic amino acids, its structure and function in proteins were fundamental areas of early biochemical research. britannica.comnih.gov The development of valine derivatives has been closely linked to advancements in peptide synthesis and the broader field of medicinal chemistry. rsc.orgmdpi.com
A significant milestone was the development of methods to protect the functional groups of amino acids, which enabled the controlled, stepwise synthesis of peptides. libretexts.org Esterification of the carboxylic acid group was a key strategy in this endeavor. acs.orgpearson.com Over the years, various ester derivatives of valine have been synthesized to optimize properties such as stability, reactivity, and ease of removal. mdpi.com
More recently, research has focused on the use of valine derivatives in asymmetric synthesis and as components of novel therapeutic agents. ontosight.ai For instance, non-natural valine derivatives are incorporated into peptide-based drugs to enhance their stability against enzymatic degradation and improve their pharmacokinetic profiles. Valine esters have also been investigated as components of ionic liquids and in the development of prodrugs for antiviral therapies. mdpi.comnih.gov The synthesis of complex, non-natural amino acids often employs valine derivatives as starting materials or key intermediates. ingentaconnect.com
Articulating the Research Significance and Broader Academic Relevance of Propan-2-yl 2-amino-3-methylbutanoate
The research significance of this compound stems from its identity as a specific ester of L-valine. It serves as a practical example of the principles discussed above and has been utilized in several specific research contexts.
One of its primary roles is as a chiral auxiliary. biosynth.com The inherent chirality of the valine backbone can be used to direct the stereochemistry of reactions, allowing for the synthesis of enantiomerically pure compounds. biosynth.com This is a critical aspect of modern pharmaceutical synthesis, where often only one enantiomer of a drug is therapeutically active.
Furthermore, L-valine isopropyl ester is used in the synthesis of more complex molecules. A known synthesis method involves reacting L-valine with isopropanol (B130326) and thionyl chloride. prepchem.com It has been used in the synthesis of peptides and other amide products. biosynth.commdpi.com Research has also explored its use in creating ionic liquids by pairing it with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, with the goal of improving the topical delivery of these drugs. nih.govresearchgate.net Studies have also investigated the biodegradability of such compounds, finding that esters with shorter alkyl chains, like the isopropyl ester, are more readily biodegradable. mdpi.com
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Research Finding |
|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliary | Used to control the stereochemical outcome in the synthesis of enantiomerically pure amines and amides. biosynth.com |
| Peptide Synthesis | Intermediate | Employed as a building block in the synthesis of peptides. mdpi.com |
| Pharmaceutical Formulation | Component of Ionic Liquids | Paired with NSAIDs to create ionic liquids, potentially enhancing topical drug delivery. nih.gov |
| Environmental Chemistry | Biodegradation Studies | Investigated as part of a study on the biodegradability of amino acid ester-based ionic liquids. mdpi.com |
The study of this compound provides valuable insights into the practical applications of amino acid derivatives. It demonstrates how simple modifications to a fundamental biological molecule can yield compounds with diverse and useful properties in synthetic chemistry, materials science, and pharmaceutical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
propan-2-yl 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-5(2)7(9)8(10)11-6(3)4/h5-7H,9H2,1-4H3 |
InChI Key |
GJJLNXZGOBJOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Propan 2 Yl 2 Amino 3 Methylbutanoate
Direct Esterification Protocols for Valine with Isopropanol (B130326)
Direct esterification of the amino acid valine with isopropanol represents a fundamental and widely employed strategy for the synthesis of propan-2-yl 2-amino-3-methylbutanoate. This transformation is typically facilitated by the use of various reagents that activate the carboxylic acid group of valine, enabling its reaction with the hydroxyl group of isopropanol.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, a classic method for the formation of esters, can be applied to the synthesis of this compound. This approach involves the use of a strong acid catalyst to protonate the carboxylic acid group of valine, thereby increasing its electrophilicity and promoting nucleophilic attack by isopropanol.
Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out by refluxing a mixture of valine, isopropanol, and the acid catalyst. The equilibrium of the reaction can be shifted towards the product side by removing the water formed during the reaction, often through azeotropic distillation. While this method is straightforward, it can sometimes lead to side reactions and may require harsh conditions.
Thionyl Chloride-Mediated Synthesis
A highly effective method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂). prepchem.com In this procedure, thionyl chloride reacts with isopropanol, typically at low temperatures, to form an intermediate, which then reacts with L-valine. prepchem.com The reaction mixture is gradually warmed and then heated to drive the reaction to completion. prepchem.com
A specific protocol involves cooling isopropanol to -10°C and adding thionyl chloride dropwise. prepchem.com L-valine is then added portion-wise while maintaining the low temperature. prepchem.com The reaction mixture is subsequently allowed to warm to room temperature and then heated at 100°C for an extended period. prepchem.com After the reaction is complete, excess thionyl chloride and isopropanol are removed under reduced pressure. prepchem.com The resulting residue is dissolved in water, and the pH is adjusted with aqueous ammonia. prepchem.com The final product, L-valine isopropyl ester, is extracted with an organic solvent and purified by distillation. prepchem.com
It is noted that while thionyl chloride is highly reactive, it is also toxic and generates sulfur oxides as byproducts. nih.gov The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Interactive Data Table: Thionyl Chloride-Mediated Synthesis of L-Valine Isopropyl Ester
| Reactant | Molar Amount | Role |
| Isopropanol | 1.64 mole | Reagent/Solvent |
| Thionyl Chloride | 0.42 mole | Reagent |
| L-Valine | 0.21 mole | Substrate |
Trimethylsilyl Chloride (TMSCl) as a Chlorinating Agent in Esterification
Trimethylsilyl chloride (TMSCl) serves as a convenient and efficient reagent for the esterification of amino acids, including the synthesis of this compound. nih.govnih.gov This method offers a milder alternative to more aggressive reagents like thionyl chloride. The reaction is typically carried out at room temperature by reacting the amino acid with an alcohol in the presence of TMSCl. nih.gov
In a general procedure, the amino acid is mixed with an excess of TMSCl, followed by the addition of the alcohol. nih.gov The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. nih.gov The product, an amino acid ester hydrochloride, is then isolated by concentrating the reaction mixture. nih.gov This method has been shown to be compatible with a wide range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields. nih.gov
One of the key advantages of using TMSCl is that it avoids the harsh conditions and tedious workup procedures associated with some other methods. nih.gov It also minimizes safety and waste disposal concerns. nih.gov Furthermore, esterification of protected amino acids using TMSCl has been reported to cause minimal racemization. nih.gov
Microwave-Assisted Esterification Utilizing Heterogeneous Catalysis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of esterification, the combination of microwave irradiation with heterogeneous catalysts offers several advantages, including reduced reaction times and improved energy efficiency. chim.itmdpi.com
Heterogeneous catalysts, such as solid acid catalysts, are particularly well-suited for microwave-assisted reactions. nih.gov These catalysts can strongly absorb microwave irradiation, leading to localized superheating at the catalyst surface. chim.itnih.gov This "microwave hot spot" effect can significantly enhance the reaction rate, even in low dielectric constant media. nih.govcmu.edu The use of heterogeneous catalysts also simplifies product purification, as the catalyst can be easily separated from the reaction mixture by filtration. chim.itnih.gov
While specific examples for the microwave-assisted synthesis of this compound are not detailed in the provided search results, the general principles of microwave-assisted esterification with heterogeneous catalysts are well-established and applicable. chim.itnih.gov The reaction would typically involve mixing valine, isopropanol, and a solid acid catalyst in a suitable solvent and irradiating the mixture in a microwave reactor. The optimization of reaction parameters such as temperature, time, and catalyst loading would be crucial for achieving high yields.
Biocatalytic and Enzymatic Synthesis Approaches for Amino Acid Esters
Biocatalytic methods offer a green and highly selective alternative for the synthesis of amino acid esters. nih.govnih.govmdpi.com Enzymes, such as lipases and proteases, can catalyze esterification reactions under mild conditions, often with high enantioselectivity. mdpi.commdpi.com
One innovative approach involves the use of engineered protoglobin nitrene transferases. nih.govnih.gov These enzymes can catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.govnih.gov This method has the potential to be developed for the synthesis of a wide range of chiral amino acid esters. nih.govnih.gov
Lipases are another class of enzymes that have been successfully employed for the synthesis of amino acid esters. For instance, Lipase TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, producing β-amino acid esters with high yields and short reaction times. mdpi.com While this example focuses on β-amino acid esters, the principles of enzyme-catalyzed esterification are broadly applicable.
The advantages of biocatalytic synthesis include mild reaction conditions, high specificity, and reduced environmental impact. mdpi.commdpi.com However, challenges such as enzyme stability and cost can be limiting factors. Directed evolution and enzyme immobilization are strategies being explored to overcome these limitations. mdpi.com
Optimization of Reaction Conditions and Strategies for Yield Enhancement
The synthesis of this compound, primarily through Fischer esterification of L-valine with isopropanol, is governed by equilibrium. Therefore, optimizing reaction conditions is paramount to achieving high yields. Key parameters that can be manipulated include temperature, catalyst loading, and the strategic removal of byproducts.
Temperature Effects: The reaction temperature influences the rate of esterification. While higher temperatures can accelerate the reaction, they can also lead to side reactions and decomposition of the product. The optimal temperature is a balance between reaction kinetics and product stability. Studies on similar amino acid esterifications suggest that a moderate reflux temperature is often effective. For the esterification of valine with isopropanol, a reaction temperature of around 100°C has been utilized. researchgate.net
Catalyst Loading: The concentration of the acid catalyst, such as thionyl chloride or sulfuric acid, is a critical factor. A higher catalyst concentration can increase the reaction rate by more effectively protonating the carboxylic acid group of valine, making it more susceptible to nucleophilic attack by isopropanol. However, excessive catalyst can lead to charring and other undesirable side reactions. The ideal catalyst loading must be determined empirically for each specific reaction scale and setup.
Strategies for Yield Enhancement: A primary strategy to enhance the yield of this compound is to shift the reaction equilibrium towards the product side. This is effectively achieved by removing water, a byproduct of the esterification reaction.
Azeotropic Distillation: A common and effective method for water removal is the use of a Dean-Stark apparatus. By conducting the reaction in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane), the water can be continuously removed from the reaction mixture as it forms, thereby driving the reaction to completion.
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (isopropanol in this case), can also shift the equilibrium to favor product formation.
A summary of key optimization parameters is presented in the interactive data table below.
| Parameter | Condition | Rationale | Potential Issues |
| Temperature | Reflux (e.g., ~100°C) | Increases reaction rate. | Decomposition, side reactions. |
| Catalyst | Thionyl Chloride, H₂SO₄ | Protonates the carboxylic acid, increasing its electrophilicity. | Charring, difficult removal. |
| Water Removal | Dean-Stark Trap | Shifts equilibrium towards products. | Requires a suitable azeotropic solvent. |
| Reactant Ratio | Excess Isopropanol | Shifts equilibrium towards products. | Increases cost and requires removal of excess reactant. |
Advanced Isolation and Purification Techniques for Research-Grade Purity
Achieving research-grade purity of this compound requires the application of advanced isolation and purification techniques to remove unreacted starting materials, catalyst residues, and any side products.
Initial Work-up: Following the reaction, a standard work-up procedure involves quenching the reaction, neutralizing the excess acid, and extracting the ester into an organic solvent. A typical procedure involves evaporating unreacted thionyl chloride and isopropanol, dissolving the residue in water, and then performing a liquid-liquid extraction with a solvent like diethyl ether after basification with aqueous ammonia. researchgate.net The organic extracts are then dried over an anhydrous salt such as sodium sulfate before concentration. researchgate.net
Distillation: For volatile esters like this compound, vacuum distillation is an effective purification method. This technique separates the desired product from less volatile impurities. The boiling point of L-valine isopropyl ester is reported to be 40-41°C at a reduced pressure of 3-4 mmHg. researchgate.net
Recrystallization: For solid derivatives, such as the hydrochloride salt of the amino acid ester, recrystallization is a powerful technique for achieving high purity. The choice of solvent system is critical. For L-alanine isopropyl ester hydrochloride, a similar compound, recrystallization can be attempted by dissolving the crude product in a minimal amount of a polar solvent like dichloromethane and then inducing precipitation by adding a non-polar solvent such as hexanes. researchgate.net A mixture of methanol and diethyl ether is also a common solvent system for the recrystallization of amino acid ester hydrochlorides.
Chromatographic Methods: For achieving the highest levels of purity, chromatographic techniques are indispensable.
Column Chromatography: Silica gel column chromatography can be employed to separate the amino acid ester from impurities with different polarities. The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Ion-Exchange Chromatography (IEC): This technique is particularly useful for purifying amino acids and their derivatives. nih.govuni-mate.hu Since this compound contains a basic amino group, it can be retained on a cation-exchange resin. Impurities that are neutral or anionic will pass through the column. The desired product can then be eluted by changing the pH or increasing the ionic strength of the buffer. reachdevices.com
Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the final product, chiral HPLC is the method of choice. acs.orgacs.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amino acid ester, leading to their separation. Polysaccharide-derived CSPs are commonly used for the separation of N-derivatized amino acid esters. acs.orgacs.org The enantiomeric purity is determined by comparing the peak areas of the two enantiomers.
The table below summarizes the advanced purification techniques and their principles.
| Technique | Principle of Separation | Typical Application | Key Parameters |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Purification of volatile, thermally stable liquids. | Pressure, Temperature. |
| Recrystallization | Differential solubility in a given solvent system at different temperatures. | Purification of solid compounds. | Solvent system, Cooling rate. |
| Column Chromatography | Differential adsorption onto a stationary phase. | General purification based on polarity. | Stationary phase, Mobile phase composition. |
| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase. | Purification of charged molecules. | Resin type, pH, Ionic strength of eluent. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers and assessment of enantiomeric purity. | Chiral stationary phase, Mobile phase composition. |
Advanced Structural Elucidation and Conformational Analysis of Propan 2 Yl 2 Amino 3 Methylbutanoate
High-Resolution Spectroscopic Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of propan-2-yl 2-amino-3-methylbutanoate can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Based on the structure, one can predict the chemical shifts and splitting patterns. For instance, the methine proton of the isopropyl ester group would likely appear as a septet due to coupling with the six adjacent methyl protons. The α-proton of the valine residue would present as a doublet, coupling with the adjacent β-proton. The amino group protons might appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Separate signals would be expected for the carbonyl carbon of the ester, the two methine carbons (one from the isopropyl ester and one from the valine backbone), and the various methyl carbons. The chemical shift of the carbonyl carbon would be the most downfield, characteristic of an ester functional group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH (isopropyl ester) | 4.9 - 5.1 | Septet |
| -CH (α-carbon) | 3.2 - 3.4 | Doublet |
| -NH₂ | 1.5 - 2.5 | Broad Singlet |
| -CH (β-carbon) | 2.0 - 2.2 | Multiplet |
| -CH₃ (isopropyl ester) | 1.2 - 1.3 | Doublet |
| -CH₃ (valine side chain) | 0.9 - 1.0 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester carbonyl) | 173 - 176 |
| -CH (isopropyl ester) | 68 - 70 |
| -CH (α-carbon) | 58 - 60 |
| -CH (β-carbon) | 30 - 32 |
| -CH₃ (isopropyl ester) | 21 - 23 |
| -CH₃ (valine side chain) | 18 - 20 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its primary amine, ester, and alkyl groups. The presence of a strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine would likely appear as a medium intensity band in the region of 3300-3400 cm⁻¹. The C-H stretching of the alkyl groups would be observed around 2850-3000 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3400 |
| Ester | C=O Stretch | 1730 - 1750 |
| Ester | C-O Stretch | 1100 - 1300 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₇NO₂), the expected monoisotopic mass is approximately 159.12593 Da. HRMS can confirm this with high precision. Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural information. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.
Table 4: Predicted Adducts for this compound in HRMS
| Adduct | m/z |
| [M+H]⁺ | 160.1332 |
| [M+Na]⁺ | 182.1152 |
| [M+K]⁺ | 198.0891 |
Crystallographic Studies and Solid-State Structural Investigations
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Amino acids and their derivatives are known to exhibit polymorphism. A comprehensive study of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique properties and relative stability. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates), would also be investigated. The potential for the formation of hydrates, where water is the included solvent, would be of particular interest.
Tautomeric Equilibria and Zwitterionic Forms in Solution-Phase Studies
This compound, the isopropyl ester of the amino acid valine, exhibits complex solution-phase behavior characterized by an equilibrium between its neutral form and its zwitterionic (dipolar ion) form. This equilibrium is a result of an intramolecular proton transfer from the carboxylic acid group to the amino group. In the solid state and in aqueous solutions, amino acids predominantly exist as zwitterions. chemguide.co.ukwikipedia.org However, the esterification of the carboxyl group in this compound influences this equilibrium.
The existence and stability of the zwitterionic form in solution are significantly influenced by the surrounding solvent environment. tdl.orgnih.gov In polar, protic solvents such as water, the zwitterionic form is stabilized through hydrogen bonding and dipole-dipole interactions between the solvent molecules and the charged groups of the zwitterion (the ammonium (B1175870) group, -NH3+, and the carboxylate group, -COO-). wikipedia.org Conversely, in nonpolar or aprotic solvents, the neutral form of the amino acid ester is generally favored as these solvents are less effective at solvating charged species. tdl.org
The equilibrium between the neutral and zwitterionic forms can be represented as follows:
Neutral Form ⇌ Zwitterionic Form
The pH of the solution is another critical factor governing the ionic form of this compound. At low pH (acidic conditions), the amino group is protonated, resulting in a cationic species. At high pH (basic conditions), the neutral amino group is the predominant form. The transition between these forms and the potential zwitterionic intermediate is a dynamic process.
| Condition | Predominant Species | Key Structural Features |
|---|---|---|
| Low pH (Acidic) | Cationic Form | Protonated amino group (-NH3+), Ester group (-COOCH(CH3)2) |
| Neutral pH (in Polar Solvents) | Equilibrium between Neutral and Zwitterionic Forms | Neutral: -NH2, -COOCH(CH3)2; Zwitterionic: -NH3+, -COOCH(CH3)2 (with a counterion) |
| High pH (Basic) | Neutral Form | Deprotonated amino group (-NH2), Ester group (-COOCH(CH3)2) |
| Nonpolar Solvents | Neutral Form | -NH2, -COOCH(CH3)2 |
Isotopic Labeling Strategies for Mechanistic and Structural Probing
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and probing the structure and dynamics of molecules like this compound. wikipedia.orgnih.gov By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)), researchers can track the fate of these atoms through chemical transformations and obtain detailed structural information using various spectroscopic methods, particularly nuclear magnetic resonance (NMR) and mass spectrometry. nih.govsigmaaldrich.com
Deuterium (²H) Labeling:
Deuterium labeling is widely used in mechanistic studies to probe kinetic isotope effects and to simplify complex proton NMR spectra.
α-Deuteration: The hydrogen atom at the α-carbon can be replaced with deuterium. This can be achieved through methods like pyridoxal/D₂O exchange. nih.gov Studying the rate of reactions involving the α-carbon, such as racemization or enzymatic transformations, with the deuterated analog can reveal whether the cleavage of the C-H bond is a rate-determining step.
β-Deuteration: Recent advances in catalysis have enabled the selective deuteration of the β-position of amino acid derivatives. acs.org This can be valuable for studying enzymatic reactions where modifications occur at the side chain.
Side Chain Labeling: The isopropyl group of the valine side chain can also be deuterated. This is particularly useful for simplifying ¹H NMR spectra in structural studies of larger molecules or complexes where the ester might be a component.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling:
¹³C and ¹⁵N labeling are indispensable for detailed structural and metabolic studies using NMR spectroscopy and mass spectrometry.
Uniform Labeling: The entire molecule can be enriched with ¹³C and ¹⁵N by using labeled precursors in its synthesis. This is a common strategy for protein NMR, and similar principles can be applied to smaller molecules. researchgate.net
Selective Labeling: For more targeted studies, specific positions can be labeled. For the valine moiety, ¹³C-labeled α-ketoisovaleric acid can be used as a precursor to introduce ¹³C into the methyl groups of the side chain. isotope.com This selective labeling is a powerful tool for studying the structure and dynamics of the side chain in different environments.
Mechanistic Probing: ¹³C and ¹⁸O labeling of the carbonyl group of the ester can be employed to study the mechanism of hydrolysis. By analyzing the distribution of the isotopes in the products (valine and isopropanol), the pathway of the reaction (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) can be determined.
| Isotope | Labeling Position | Application | Relevant Techniques |
|---|---|---|---|
| Deuterium (²H) | α-carbon, β-carbon, Isopropyl group | Kinetic isotope effect studies, Simplification of ¹H NMR spectra | NMR Spectroscopy, Mass Spectrometry |
| Carbon-13 (¹³C) | Uniformly, Carbonyl carbon, Methyl groups of side chain | Structural elucidation, Mechanistic studies of ester hydrolysis, Metabolic tracing | NMR Spectroscopy (¹³C NMR), Mass Spectrometry |
| Nitrogen-15 (¹⁵N) | Amino group | Probing the environment of the amino group, Studying reactions involving the amino group | NMR Spectroscopy (¹⁵N NMR) |
These isotopic labeling strategies provide a versatile toolkit for gaining deep insights into the chemical and physical properties of this compound, from its dynamic behavior in solution to the intricate details of its reactivity.
Mechanistic Investigations and Biochemical Interactions of Propan 2 Yl 2 Amino 3 Methylbutanoate in Research Models
Enzyme Substrate Specificity and Inhibition Studies in In Vitro Systems
Interaction with Proteases and Esterases (e.g., for prodrug concept validation in model systems, not human metabolism directly)
Propan-2-yl 2-amino-3-methylbutanoate, an isopropyl ester of the amino acid L-valine, is structurally designed to be a potential substrate for various hydrolytic enzymes, such as proteases and esterases. In the context of prodrug design, the ester moiety is intended to be cleaved by these enzymes to release the parent amino acid or a pharmacologically active molecule. While specific studies detailing the interaction of this compound with a broad range of proteases and esterases are not extensively available in the public domain, the fundamental principles of enzyme-substrate interaction provide a framework for understanding these potential interactions.
Esterases, for instance, would catalyze the hydrolysis of the ester bond in this compound, yielding L-valine and propan-2-ol. The specificity of this interaction would depend on the active site architecture of the particular esterase. Similarly, certain proteases with esterase activity (esterolytic activity) could also recognize and cleave the ester bond, particularly those that recognize the L-valine residue. The validation of such a prodrug concept in model systems would involve incubating the compound with purified enzymes or cellular lysates known to have high esterase or protease activity and subsequently monitoring the formation of the hydrolysis products.
Kinetic and Binding Assays for Enzymatic Processes
To quantitatively assess the enzymatic processing of this compound, kinetic and binding assays are indispensable. These assays provide critical parameters such as the Michaelis constant (K_m), turnover number (k_cat), and binding affinity (K_d).
Kinetic Assays: The rate of enzymatic hydrolysis of this compound can be monitored using various techniques. For example, the production of L-valine could be quantified over time using high-performance liquid chromatography (HPLC) or specific colorimetric assays for amino acids. By measuring the initial reaction rates at different substrate concentrations, the K_m and V_max values can be determined using Lineweaver-Burk or Michaelis-Menten plots.
Binding Assays: Techniques such as isothermal titration calorimetry (ITC) could be employed to directly measure the binding affinity of this compound to a specific enzyme. ITC measures the heat change upon binding, allowing for the determination of the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of binding.
Table 1: Illustrative Kinetic Parameters for the Enzymatic Hydrolysis of this compound
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| Porcine Liver Esterase (PLE) | Data not available | Data not available | Data not available |
| Trypsin | Data not available | Data not available | Data not available |
Molecular Recognition and Binding Studies with Model Receptors or Proteins In Vitro
Ligand-Protein Interaction Studies (e.g., Bovine Serum Albumin binding)
Bovine Serum Albumin (BSA) is a widely used model protein for studying ligand-protein interactions due to its structural homology to human serum albumin, its stability, and its affordability. biointerfaceresearch.com The binding of small molecules to BSA can influence their pharmacokinetic and pharmacodynamic properties. The interaction of this compound with BSA would likely be governed by a combination of hydrophobic and electrostatic interactions. The isopropyl and isobutyl groups of the molecule could engage in hydrophobic interactions with the nonpolar pockets of BSA, while the amino group could form hydrogen bonds or electrostatic interactions with charged or polar residues on the protein surface.
Fluorescence spectroscopy is a common technique to study such interactions. BSA has intrinsic fluorescence due to its tryptophan residues. biointerfaceresearch.com The binding of a ligand like this compound in proximity to these residues can lead to quenching of the fluorescence, providing information about the binding affinity and mechanism.
Although specific studies on the binding of this compound to BSA are not found in the reviewed literature, the principles of such studies are well-established for other small molecules. mdpi.comnih.gov
Elucidation of Molecular Recognition Mechanisms
Understanding the molecular recognition mechanisms between this compound and a model protein like BSA involves identifying the specific binding site and the nature of the intermolecular forces involved. Computational methods, such as molecular docking, can provide valuable insights into the potential binding modes and interactions. These in silico approaches can predict the most favorable conformation of the ligand within the protein's binding pockets and identify key amino acid residues involved in the interaction.
Experimental techniques like circular dichroism (CD) spectroscopy can be used to assess conformational changes in the protein upon ligand binding. biointerfaceresearch.com Nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding interface.
Role as a Chiral Building Block in the Development of Chemical Biology Probes
This compound, being a derivative of the chiral amino acid L-valine, serves as a valuable chiral building block in synthetic chemistry. biosynth.com Its stereogenic center is preserved during many chemical transformations, making it useful for the synthesis of enantiomerically pure molecules, including chemical biology probes.
Chemical biology probes are small molecules designed to interact with specific biological targets to study or manipulate biological processes. The incorporation of a chiral moiety like the one derived from this compound can be crucial for the probe's selectivity and affinity for its target, as biological macromolecules are themselves chiral.
For example, the valine-derived portion of the molecule could be incorporated into peptide-based probes or peptidomimetics to target specific enzymes or receptors. The isopropyl ester could also be modified to introduce reporter groups such as fluorophores or affinity tags, facilitating the detection and isolation of the probe's biological targets. While specific examples of chemical biology probes derived directly from this compound are not detailed in the available literature, its utility as a chiral synthon is recognized. biosynth.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-valine |
| Propan-2-ol |
Investigation of Membrane Permeation and Transport Mechanisms in In Vitro Cellular Models (e.g., skin models for research into transport phenomena)
The study of this compound's ability to permeate biological membranes is a crucial area of research, particularly in understanding its potential as a constituent in transdermal delivery systems. In vitro cellular models, especially those mimicking the skin barrier, provide a valuable platform for elucidating the transport mechanisms of this compound. Research in this area often involves the use of excised skin models in Franz diffusion cells to quantify permeation parameters.
Investigations into amino acid esters have suggested that the isopropyl group, as present in this compound, is a favorable modification for enhancing skin permeability. mdpi.commdpi.com Studies on related compounds, specifically ibuprofenates of isopropyl amino acid esters, indicate that these molecules have the potential for increased skin permeability when compared to the parent drug, ibuprofen (B1674241). mdpi.com This enhancement is attributed to the physicochemical properties conferred by the amino acid ester moiety.
Detailed research findings on the permeation of this compound, particularly when paired with a nonsteroidal anti-inflammatory drug like ibuprofen to form an ionic liquid, have provided quantitative insights into its transport across the skin. The following table summarizes key permeation parameters from an in vitro study using porcine skin as a model.
Table 1: Skin Permeation Parameters for Ibuprofen and an Ionic Liquid incorporating this compound Moiety
| Compound | Cumulative Mass (µg/cm²) after 24h | Transdermal Flux (µg/cm²/h) | Permeability Coefficient (cm/h) x 10⁻⁶ | Latency Time (h) |
| Ibuprofen | 14.57 ± 1.15 | 0.61 ± 0.05 | 0.61 ± 0.05 | 1.89 ± 0.11 |
| [Val-OiPr][IBU]* | 23.45 ± 1.87 | 0.98 ± 0.08 | 0.98 ± 0.08 | 1.54 ± 0.09 |
*Note: [Val-OiPr][IBU] represents the ibuprofenate of the isopropyl ester of L-valine (this compound). Data is presented as mean ± standard deviation (n=3). This table is adapted from data presented in research on amino acid ester ibuprofenates. mdpi.com
The transport of this compound across the skin is thought to occur primarily through passive diffusion. The lipophilic nature of the isopropyl ester enhances its partitioning into the lipid-rich stratum corneum, the outermost layer of the epidermis and the principal barrier to transdermal transport. Once within the stratum corneum, the compound navigates the tortuous path of the intercellular lipid matrix to reach the viable epidermis and subsequently the dermal microcirculation.
The mechanisms by which the isopropyl ester moiety may facilitate this transport include:
Disruption of Stratum Corneum Lipids: While not definitively studied for this specific compound, many permeation enhancers with similar structures can transiently disrupt the highly ordered lipid lamellae of the stratum corneum. This fluidization of the lipid matrix can reduce the barrier resistance and increase the diffusion coefficient of the permeating molecule.
Enhanced Partitioning: The favorable partition coefficient of the compound from a formulation into the stratum corneum is a key initial step for permeation. The isopropyl group contributes to this favorable partitioning.
Applications of Propan 2 Yl 2 Amino 3 Methylbutanoate in Advanced Organic Synthesis and Materials Science
Precursor in Peptide and Peptidomimetic Synthesis
The formation of a peptide bond requires the selective coupling of the carboxyl group of one amino acid with the amino group of another. To achieve this in a controlled manner, protecting groups are essential to prevent unwanted side reactions, such as self-polymerization. Propan-2-yl 2-amino-3-methylbutanoate serves as an L-valine residue in which the carboxylic acid is masked as an isopropyl ester, allowing its free amino group to participate in peptide bond formation.
Utility in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, automated assembly of peptide chains. The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding N-protected amino acids. While the direct attachment of this compound to the resin is not the standard initial step, it finds utility in fragment condensation strategies. In this approach, small peptide fragments are first synthesized in solution and then coupled to the resin-bound peptide chain. The isopropyl ester can serve as a C-terminal protecting group during the solution-phase synthesis of such fragments. After the fragment is assembled, the ester can be selectively cleaved to reveal a free carboxyl group, allowing the entire fragment to be coupled to the growing peptide on the solid support.
Applications in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, though often more labor-intensive than SPPS, remains a critical technique, especially for large-scale synthesis and the preparation of complex peptide fragments. In this classical approach, this compound is a key reagent. With its carboxyl group protected by the isopropyl ester, the free amine of the valine derivative can be coupled with an N-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Once the dipeptide is formed, the N-terminal protecting group (e.g., Boc or Fmoc) can be removed, allowing for the addition of the next amino acid in the sequence. The isopropyl ester is generally stable under these conditions and is typically removed during the final deprotection steps at the end of the synthesis.
| Synthesis Method | Role of this compound | Key Advantage |
| Solid-Phase Peptide Synthesis (SPPS) | C-terminal protection during the synthesis of peptide fragments for subsequent condensation on a solid support. | Allows for the incorporation of pre-synthesized, complex fragments into the main peptide chain. |
| Solution-Phase Peptide Synthesis | Serves as the C-terminal protected valine residue for stepwise peptide elongation in solution. | Enables large-scale synthesis and offers flexibility in purification of intermediates. |
Role as a Chiral Auxiliary and in Asymmetric Synthesis
The intrinsic chirality of this compound, derived from the naturally occurring L-valine, makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.
Contribution to Chiral Resolution Techniques
As an enantiomerically pure compound, this compound is used as a chiral auxiliary in chromatographic methods to separate racemic mixtures. The process involves reacting the amino group of the valine ester with a racemic carboxylic acid, forming a mixture of diastereomeric amides. Since diastereomers have different physical properties, they can be separated using standard chromatography techniques like HPLC or column chromatography. Once separated, the chiral auxiliary can be cleaved from the desired enantiomer, yielding the enantiomerically pure target molecule.
Induction of Stereoselectivity in Chemical Reactions
In asymmetric synthesis, a chiral auxiliary functions by temporarily being incorporated into a molecule to direct the stereochemistry of a subsequent reaction. The bulky, stereodefined structure of the valine ester can effectively shield one face of a reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less sterically hindered face. This controlled approach leads to the preferential formation of one stereoisomer over another. After the reaction is complete, the auxiliary is removed, having fulfilled its role of transferring its stereochemical information to the newly created chiral center. This strategy is a powerful method for producing enantiomerically enriched compounds.
Development of Novel Chemical Probes and Tools for Biological Research
Amino acid derivatives are fundamental scaffolds in medicinal chemistry for the development of new therapeutic agents and chemical probes to investigate biological processes. While the direct application of this compound in the synthesis of Rho-kinase (ROCK) inhibitors is not extensively documented, it represents a class of chiral building blocks frequently used for such purposes. ROCK inhibitors are a significant class of therapeutic agents investigated for conditions like hypertension, glaucoma, and cancer. nih.gov
The design of highly specific ROCK inhibitors often involves modifying existing molecular scaffolds. Research has shown that incorporating amino acid derivatives, such as glycine derivatives, can lead to highly specific and potent ROCK inhibitors. nih.gov This establishes a clear precedent for using amino acid-based building blocks to explore the structure-activity relationships of kinase inhibitors.
Applications in Advanced Materials Science
The unique molecular structure of this compound, combining a bio-derived amino acid core with an isopropyl ester, lends itself to the creation of novel materials with tailored properties. Researchers have explored its use in synthesizing specialized polymers and as a component in advanced ionic liquid systems.
The incorporation of amino acid derivatives into polymer chains is a key strategy for developing functional and biodegradable materials. The valine moiety from this compound introduces specific stereochemistry and a bulky side group that can significantly influence the polymer's final properties.
In the synthesis of marine-biodegradable poly(ethylene succinate)-based ester amide copolymers, the use of L-valine as a monomer has demonstrated a notable impact on the material's thermal characteristics and the polymerization process itself. Research findings indicate that the bulky isopropyl substituent of the valine unit can inhibit the formation of intermolecular hydrogen bonds between amide moieties. acs.org This steric hindrance leads to a decrease in the melting temperature (T_m) of the resulting copolymer as the feed ratio of L-valine increases. acs.org
Furthermore, the steric bulk of the valine unit plays a crucial role in directing the synthesis and suppressing unwanted side reactions. acs.org When compared to smaller amino acids like L-alanine or β-alanine, the larger isopropyl group of L-valine provides a higher degree of steric hindrance around the amide moiety, which effectively suppresses side reactions and allows for greater control over the final polymer structure. acs.org This control is essential for producing bioplastics and functional polymers with predictable and reliable properties for specialized applications.
Table 1: Influence of Amino Acid Structure on Copolymer Synthesis and Properties
| Amino Acid Monomer | Substituent Size | Effect on Side Reactions | Impact on Melting Temp (T_m) |
|---|---|---|---|
| L-Valine | Bulky (isopropyl group) | Suppressed | Decreases with higher feed ratio acs.org |
| L-Alanine | Smaller | Less suppression | - |
| β-Alanine | Smallest | Least suppression | - |
This compound is a key precursor in the synthesis of amino acid ester-based ionic liquids (AAILs), a class of organic salts with melting points below 100 °C. nih.govnih.govnih.gov These compounds are investigated for their potential as delivery vehicles in pharmaceutical research, particularly for active pharmaceutical ingredients (APIs). ua.ptmdpi.com By reacting the amino group of L-valine isopropyl ester (a Brønsted base) with an acidic API, a new salt, known as an API-IL, is formed. nih.govfuturemedicine.com
One area of significant research involves pairing L-valine isopropyl ester with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. nih.gov This conjugation results in the formation of novel salts with distinct physicochemical properties compared to the parent drug. nih.gov The synthesis is typically a multi-step process involving the esterification of the amino acid, neutralization, and subsequent reaction with the acidic API, yielding the final ionic liquid with high efficiency. nih.govmdpi.com
These ionic liquid formulations are studied as potential vehicles for topical and transdermal drug delivery systems. nih.gov The transformation of a crystalline API into a liquid salt can address challenges related to poor solubility and polymorphism, potentially enhancing bioavailability in model systems. mdpi.com Research has shown that the properties of these API-ILs, including their antimicrobial activity and physicochemical characteristics, are influenced by the structure of the amino acid ester component. nih.gov The data gathered from these studies indicate a strong potential for using such tailored ionic liquids in advanced drug delivery research. nih.govnih.gov
Table 2: Physicochemical Data for L-Valine Isopropyl Ester-Based Ionic Liquids
| Cation Component | Anion Component (API) | Form | Synthesis Yield | Potential Research Application |
|---|---|---|---|---|
| L-Valine Isopropyl Ester | (R,S)-Ibuprofen | Ionic Liquid | 95-99% nih.gov | Topical drug delivery vehicle nih.gov |
| L-Valine Isopropyl Ester | (R,S)-Ketoprofen | Ionic Liquid | 95-99% nih.gov | Transdermal drug delivery systems nih.gov |
| L-Valine Isopropyl Ester | S-(+)-Naproxen | Ionic Liquid | 95-99% nih.gov | Enhanced delivery formulations nih.gov |
Role in the Synthesis of Complex Natural Products and Synthetic Analogues
In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a complex molecule, chiral auxiliaries are indispensable tools. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Propan-2-yl (2S)-2-amino-3-methylbutanoate, derived from the naturally occurring chiral amino acid L-valine, is employed as such a chiral auxiliary. biosynth.com
The principle of using an amino acid derivative like this compound involves attaching it to a non-chiral molecule, thereby imparting chirality to the entire system. The inherent and well-defined stereochemistry of the valine component, particularly the stereocenter at the alpha-carbon, sterically directs the approach of reagents in subsequent chemical transformations. This control forces the reaction to proceed with a high degree of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over others. wikipedia.org
This strategy is a cornerstone in the total synthesis of complex, biologically active natural products and pharmaceutical agents, many of which exist as a single active enantiomer. nih.govwikipedia.org After the key stereoselective step is complete, the chiral auxiliary is chemically cleaved from the molecule and can often be recovered for reuse, making the process efficient. wikipedia.org The use of such auxiliaries is a reliable and versatile method for constructing enantiomerically pure compounds, which is often a critical step in the early phases of drug development and natural product synthesis. rsc.org
Table of Mentioned Compounds
| Compound Name | Systematic Name | Role/Context |
|---|---|---|
| This compound | Propan-2-yl (2S)-2-amino-3-methylbutanoate | Main subject, chiral auxiliary, ionic liquid precursor |
| L-Valine | (2S)-2-Amino-3-methylbutanoic acid | Parent amino acid |
| L-Alanine | (2S)-2-Aminopropanoic acid | Comparison amino acid in polymer synthesis |
| β-Alanine | 3-Aminopropanoic acid | Comparison amino acid in polymer synthesis |
| Ibuprofen | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | Active Pharmaceutical Ingredient (API) |
| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid | Active Pharmaceutical Ingredient (API) |
Advanced Analytical Methodologies for Research and Quantification of Propan 2 Yl 2 Amino 3 Methylbutanoate
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental in the analytical workflow for Propan-2-yl 2-amino-3-methylbutanoate, providing robust means for assessing its purity and resolving its stereoisomers. High-performance liquid chromatography and gas chromatography are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of chiral molecules such as this compound, the use of chiral stationary phases (CSPs) is indispensable for determining enantiomeric excess. nih.govheraldopenaccess.us These specialized columns create a chiral environment that allows for the differential interaction of the enantiomers, leading to their separation.
Various types of CSPs have been successfully employed for the resolution of amino acid esters. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. researchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the discrimination between the D- and L-enantiomers of the analyte. For this compound, a typical mobile phase might consist of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326), with a small amount of an acidic or basic modifier to improve peak shape and resolution.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems with high-precision injectors and sensitive detectors, such as UV-Vis or mass spectrometers, can achieve excellent accuracy and precision in these measurements. heraldopenaccess.us
Table 1: Representative HPLC-CSP Conditions for Enantiomeric Excess Determination of Amino Acid Esters
| Parameter | Condition |
|---|---|
| Column | Chiral Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | L-enantiomer: ~8.5 min, D-enantiomer: ~10.2 min |
Gas Chromatography (GC) and Derivatization Strategies for Volatile Analysis
Gas Chromatography (GC) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and carboxyl groups, this compound requires derivatization to increase its volatility and thermal stability for GC analysis. sigmaaldrich.comnih.gov This process involves chemically modifying the analyte to produce a less polar and more volatile derivative.
Several derivatization strategies are available for amino acid esters. A common approach is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. Since the carboxyl group in this compound is already esterified, only the amino group needs to be derivatized. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is frequently employed. sigmaaldrich.comalexandraatleephillips.com The resulting N-acyl or N-silyl derivatives are significantly more volatile and exhibit excellent chromatographic behavior on common non-polar or medium-polarity GC columns.
The choice of derivatizing agent can influence the sensitivity and fragmentation patterns in subsequent mass spectrometric detection. For instance, fluorinated derivatives can enhance detection by electron capture detectors (ECD), while silyl (B83357) derivatives often provide characteristic fragmentation patterns in mass spectrometry. sigmaaldrich.com
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acid Esters
| Derivatizing Reagent | Abbreviation | Target Functional Group | Key Advantages |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Amino | Forms volatile derivatives, good for FID and MS detection. alexandraatleephillips.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amino | Forms stable TBDMS derivatives with characteristic MS fragmentation. sigmaaldrich.com |
| Ethyl Chloroformate | ECF | Amino | Rapid reaction in aqueous media, suitable for complex matrices. |
Mass Spectrometry Approaches for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of this compound. When coupled with chromatographic separation techniques (GC-MS or LC-MS), it provides a high degree of selectivity and sensitivity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule, aiding in its unambiguous identification. researchgate.netnih.gov
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in positive ion mode electrospray ionization (ESI) or chemical ionization (CI). The fragmentation of amino acid esters is well-characterized and typically involves several key pathways. nih.gov A primary fragmentation pathway for the protonated molecule would be the neutral loss of the isopropyl ester group as isopropanol, leading to the formation of a valine acylium ion. Another significant fragmentation would be the loss of the entire ester group, resulting in an ion corresponding to the protonated valine. Further fragmentation of these primary product ions can provide additional structural information. For instance, the valine acylium ion can lose carbon monoxide.
Table 3: Predicted Major MS/MS Fragmentation Pathways for Protonated this compound ([C₈H₁₇NO₂ + H]⁺, m/z 160.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 160.1 | 118.1 | C₃H₆ (Propene) | Protonated Valine |
| 160.1 | 102.1 | C₃H₇OH (Isopropanol) | Valine Acylium Ion |
| 160.1 | 86.1 | C₃H₅O₂ (Isopropyl formate) | Iminium ion of valine |
Isotope Dilution Mass Spectrometry for Precise Quantitative Research
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantification of compounds. nih.govresearchgate.net It involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. The isotopically labeled compound serves as an internal standard that behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any losses or variations in instrument response. nih.gov
For the precise quantification of this compound, a stable isotope-labeled standard, such as this compound-¹³C₅,¹⁵N₁, would be synthesized and added to the sample. The sample would then be analyzed by GC-MS or LC-MS, and the ratio of the signal from the native analyte to the signal from the isotopically labeled standard would be measured. By comparing this ratio to a calibration curve prepared with known amounts of the analyte and the internal standard, the exact concentration of this compound in the original sample can be determined with high precision and accuracy. nih.govnih.gov
Capillary Electrophoresis for High-Resolution Separations and Chiral Analysis
Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high separation efficiency, short analysis times, and low sample and reagent consumption. chromatographyonline.com CE is particularly well-suited for the chiral separation of amino acids and their derivatives. springernature.comnih.gov
For the chiral analysis of this compound, a chiral selector is added to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors in CE for amino acid enantiomers. nih.gov The differential inclusion of the D- and L-enantiomers into the hydrophobic cavity of the cyclodextrin (B1172386) molecule leads to differences in their electrophoretic mobilities, enabling their separation. The choice of cyclodextrin derivative (e.g., neutral, charged, or derivatized) and the concentration of the chiral selector, as well as the pH and composition of the background electrolyte, are critical parameters that need to be optimized to achieve baseline resolution of the enantiomers. Detection in CE is typically performed by UV-Vis absorbance or, for higher sensitivity and selectivity, by coupling to a mass spectrometer (CE-MS).
Table 4: Typical Capillary Electrophoresis Conditions for Chiral Separation of Amino Acid Esters
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 20 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Computational and Theoretical Studies on Propan 2 Yl 2 Amino 3 Methylbutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules from first principles.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Propan-2-yl 2-amino-3-methylbutanoate, DFT calculations are employed to determine its most stable three-dimensional structure (optimized geometry) by finding the minimum energy conformation. researchgate.netmdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stable state is reached.
By systematically rotating the flexible bonds (dihedral angles) within the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This "energy landscape" reveals the energies of different conformers and the energy barriers for conversion between them. Such calculations are crucial for understanding the molecule's flexibility and preferred shapes. The B3LYP hybrid functional combined with a basis set like 6-311G is a common level of theory for these types of calculations on organic molecules. researchgate.netrsc.org The outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles that define the lowest energy structure.
Furthermore, DFT allows for the calculation of key electronic properties that help predict reactivity. mdpi.comresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. nih.gov
| Parameter | Calculated Value | Description |
|---|---|---|
| Optimized Bond Length (C=O) | ~1.21 Å | The length of the carbonyl double bond in the ester group. |
| Optimized Bond Angle (O-C-C) | ~109.5° | The angle within the isopropyl ester group. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | ~2.1 D | A measure of the overall polarity of the molecule. |
Prediction of Spectroscopic Properties from First Principles
DFT calculations can also predict spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. mdpi.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed spectrum with an experimental one can help confirm the molecular structure and assign specific vibrational modes to observed spectral bands. mdpi.com
Similarly, by employing Time-Dependent DFT (TD-DFT), it is possible to calculate the energies of electronic transitions. bohrium.com These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range and are fundamental to understanding the molecule's photophysical properties. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, aiding in the assignment of complex NMR spectra for structural elucidation. youtube.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
Exploration of Conformational Space and Free Energy Landscapes
This compound is a flexible molecule with several rotatable bonds. MD simulations are an ideal tool for exploring the vast conformational space available to such molecules. mdpi.comrsc.orgtandfonline.com By simulating the molecule for nanoseconds or even microseconds, it is possible to observe transitions between different conformations. This allows for the identification of the most populated conformational states and the pathways for interconversion. nih.gov
Analysis of the simulation trajectory can be used to construct a free energy landscape, often as a function of key dihedral angles. This landscape provides a statistical understanding of the conformational preferences of the molecule at a given temperature. Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure over time. nih.gov
| Parameter | Value/Range | Significance |
|---|---|---|
| Backbone Dihedral Angle (N-Cα-C-O) | -160° to -180°, +40° to +70° | Shows the most populated rotational states around the central carbon bond. |
| Side Chain Dihedral Angle (Cβ-Cα-N-H) | -70° to -50°, 170° to 180° | Indicates the preferred orientations of the valine side chain. |
| Average Cα RMSD | 1.5 ± 0.3 Å | Measures the average deviation of the backbone atoms from a reference structure, indicating flexibility. |
Simulation of Solvation Effects and Intermolecular Interactions
The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules (such as water), allowing for a detailed investigation of solvation effects. researcher.lifenjit.edu These simulations can reveal the structure of the solvent around this compound, including the formation of hydrogen bonds between the molecule's amino and ester groups and surrounding water molecules. nih.gov
By analyzing radial distribution functions (RDFs), one can determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule. nih.gov This provides a microscopic picture of the solvation shell. Furthermore, simulations can quantify the strength and lifetime of intermolecular interactions, which are crucial for understanding properties like solubility and partitioning between different phases. rsc.org
Molecular Docking Studies and In Silico Molecular Recognition Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. nih.gov This method is fundamental in drug discovery and molecular biology for predicting how a small molecule like this compound might interact with a biological target. ijpronline.com
The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com The scoring function evaluates factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. acs.org
For this compound, docking studies could be used to predict its binding mode within the active site of an enzyme, for example, a protease or an esterase. The results would highlight key amino acid residues in the protein that form stabilizing interactions with the ligand. nih.gov The amino group could act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the isopropyl groups could form hydrophobic (van der Waals) interactions with nonpolar residues in the binding pocket. mdpi.com These predictions can guide the design of new molecules with improved binding affinity or specificity.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -6.8 kcal/mol | An estimate of the free energy of binding; a more negative value suggests stronger binding. acs.org |
| Hydrogen Bonds Formed | 2 | e.g., between the ligand's NH2 and a protein's Asp residue; between the ligand's C=O and a protein's Arg residue. |
| Hydrophobic Interactions | 3 | e.g., between the ligand's isopropyl groups and protein residues like Leucine, Valine. |
| Interacting Protein Residues | Asp102, Arg145, Leu208, Val210 | Specific amino acids in the binding site predicted to be crucial for ligand recognition. nih.gov |
Machine Learning and Artificial Intelligence Approaches for Property Prediction and Reaction Design
The application of machine learning (ML) and artificial intelligence (AI) in chemical research has become a transformative force, accelerating discovery and providing insights into molecular behavior with unprecedented speed and accuracy. scribd.com While specific, published ML studies focusing exclusively on this compound are not abundant, the methodologies developed for amino acids, esters, and other small organic molecules are directly applicable. rsc.orgmdpi.com These computational tools offer powerful capabilities for predicting the physicochemical properties of the compound and for designing efficient synthetic routes.
Property Prediction
Machine learning models are increasingly used to predict a wide range of molecular properties, bypassing the need for time-consuming and costly experimental measurements. scribd.com These models are trained on vast datasets containing chemical structures and their experimentally determined properties. By learning the complex relationships between a molecule's structure and its behavior, these algorithms can make accurate predictions for novel compounds like this compound.
The process typically begins with the generation of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, these can be derived from its SMILES notation (CC(C)C@@HOC(C)C)N). uni.lu These descriptors are then used as input for ML models. Common models used in computational chemistry include Random Forest (RF), Gradient Boosting (GB), and various types of neural networks. nih.govresearchgate.net
For amino acid derivatives, ML approaches have been successfully used to predict properties crucial for drug discovery and material science. rsc.org These include solvation free energies, partition coefficients, solubility, and vapor pressure. rsc.orgacs.org The AAindex database, which contains 566 physicochemical properties of the 20 canonical amino acids, serves as a rich resource for training models that can then estimate properties for non-canonical or modified amino acids. mdpi.comnih.gov
Using established computational tools, several properties for this compound have been predicted. The following table summarizes some of these computationally derived values.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C8H17NO2 | - |
| Monoisotopic Mass | 159.12593 Da | - |
| XlogP | 1.4 | Predicted |
| Collision Cross Section ([M+H]⁺) | 138.9 Ų | CCSbase Prediction |
| Collision Cross Section ([M+Na]⁺) | 143.9 Ų | CCSbase Prediction |
| Collision Cross Section ([M-H]⁻) | 138.6 Ų | CCSbase Prediction |
| This table contains data predicted by computational models. uni.lu |
Reaction Design
Retrosynthesis: AI tools can perform retrosynthetic analysis, breaking down the structure of this compound into simpler, commercially available precursors. By analyzing vast databases of known chemical reactions, these algorithms can suggest reaction steps, reagents, and conditions, effectively designing a complete synthesis route from scratch.
Enzyme Design: Given that this compound is an amino acid ester, biocatalysis using enzymes like esterases is a highly relevant synthetic strategy. Recent breakthroughs have demonstrated the power of AI in designing entirely new enzymes with tailored functions. ainews.comthelifesciencesmagazine.com Using deep learning models such as RFdiffusion and PLACER, researchers can generate novel protein structures capable of catalyzing specific chemical reactions, such as the esterification of valine with propan-2-ol. ainews.comthelifesciencesmagazine.com This approach could lead to the development of a highly efficient and selective biocatalyst for the production of this compound under mild, environmentally friendly conditions. uw.edu
Optimization of Reaction Conditions: Machine learning can also be used to optimize reaction parameters. By combining high-throughput computational studies with ML algorithms, it is possible to screen for optimal solvents, catalysts, and temperature/pressure conditions that maximize reaction yield and purity. illinois.edu This approach reduces the number of experiments required, saving time and resources.
The following table outlines some of the machine learning models and their applications in the context of chemical research.
Table 2: Machine Learning Models and Their Applications in Chemistry
| Model Type | Description | Application in Chemistry |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. nih.gov | Predicting physicochemical properties (e.g., viscosity, solubility), QSAR/QSPR studies. nih.govnih.gov |
| Gradient Boosting (GB) | An ensemble technique that builds models sequentially, with each new model correcting the errors of its predecessor. researchgate.net | Predictive modeling of chemical properties and reaction outcomes. researchgate.net |
| Neural Networks (NN) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. Deep learning is a subset of NN with many layers. scribd.com | Designing novel enzymes, predicting protein structures, retrosynthesis planning. ainews.comthelifesciencesmagazine.com |
| This table describes common machine learning models and their relevance to the computational study of chemical compounds. scribd.comnih.govresearchgate.netnih.gov |
Future Directions and Emerging Research Avenues for Propan 2 Yl 2 Amino 3 Methylbutanoate
Integration with Flow Chemistry and Microfluidic Synthesis Platforms
The conventional synthesis of amino acid esters often relies on batch processes that can involve lengthy reaction times and hazardous reagents, such as thionyl chloride. scirp.orgnih.gov The future synthesis of Propan-2-yl 2-amino-3-methylbutanoate is poised for a paradigm shift with the integration of flow chemistry and microfluidic platforms. These technologies offer enhanced control over reaction parameters, leading to improved safety, higher yields, and reduced waste. mdpi.comnih.gov
Continuous-flow microreactors have already been successfully employed for the lipase-catalyzed synthesis of other amino acid esters, presenting a green and highly efficient alternative to traditional methods. mdpi.comresearchgate.net This biocatalytic approach, when applied to this compound, could enable a highly stereoselective and sustainable production pathway. Furthermore, microwave-assisted flow processes represent another frontier, promising rapid and efficient esterification that could drastically cut down production times. scirp.org The automation and high-throughput nature of microfluidic systems also facilitate the creation of derivative libraries, allowing for rapid screening and optimization of compounds for various applications. nih.govacs.org
Table 1: Comparison of Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Flow Chemistry / Microfluidics |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours researchgate.netrsc.org |
| Safety | Use of hazardous bulk reagents | Enhanced containment, smaller volumes |
| Process Control | Limited (temperature, mixing) | Precise (temperature, pressure, flow rate) mdpi.com |
| Scalability | Often challenging | Straightforward scale-out |
| Reagent Usage | Often requires excess reagents | Stoichiometric or near-stoichiometric usage nih.gov |
| Sustainability | Higher solvent waste, energy use | Reduced waste, potential for biocatalysis researchgate.net |
Exploration in Supramolecular Chemistry and Self-Assembly Systems
This compound has been identified as a mesomorphic compound, exhibiting liquid crystalline properties at low temperatures before becoming isotropic at higher temperatures. biosynth.com This characteristic positions it as a valuable building block in the field of supramolecular chemistry and self-assembly. The inherent chirality and hydrogen-bonding capabilities of the amino acid headgroup, combined with the steric influence of the isopropyl ester tail, provide the necessary molecular cues for the formation of ordered, hierarchical structures. researchgate.net
Future research will likely focus on elucidating the specific liquid crystalline phases (e.g., smectic, nematic, or columnar) that this molecule can form. By systematically modifying the molecular structure—for instance, by altering the ester group or N-acylating the amino group—researchers could fine-tune the self-assembly behavior to create novel functional materials. acs.org These materials, which could range from responsive organogels to ordered thin films, have potential applications in areas such as chiral separations, sensing, and templating for nanomaterial synthesis. rsc.org The study of how this specific valine ester interacts with other molecules to form complex supramolecular systems remains a rich and largely unexplored field.
Development of Next-Generation Chemical Probes for Unveiling Biological Mechanisms
As a derivative of a branched-chain amino acid, this compound is an ideal scaffold for the development of next-generation chemical probes. Valine itself is critical to numerous biological processes, and its esters are often used as intermediates in medicinal chemistry to create drugs targeting specific biochemical pathways. ontosight.ainih.gov Valine esters are notably used as components of prodrugs to enhance the bioavailability of antiviral agents like Valganciclovir. nih.gov
The future in this area lies in converting this simple ester into sophisticated tools for chemical biology. By attaching reporter groups (e.g., fluorophores, biotin) or photo-crosslinkers to the amine functionality, the molecule can be transformed into a probe to identify and study the proteins that bind, transport, or metabolize valine. Such probes could provide invaluable insights into the function of branched-chain amino acid transporters (BCATs) or aminoacyl-tRNA synthetases, which are often dysregulated in metabolic diseases and cancer. The principles of chiral recognition, already demonstrated for valine esters with synthetic receptors, can be extended to design probes with high specificity for their biological targets. mdpi.com
Potential in Sustainable Chemistry and Biorefinery Applications
This compound is well-aligned with the principles of green chemistry and the growing biorefinery sector. The parent amino acid, L-valine, is readily produced via fermentation from renewable feedstocks, providing a sustainable starting point for the compound's synthesis. numberanalytics.com This bio-based origin is a significant advantage over petrochemical-derived molecules.
Research into amino acid-based polymers has shown them to be readily biodegradable, often more so than common bioplastics like polylactide (PDLLA). tandfonline.comnih.gov This suggests that this compound and its derivatives would likely exhibit low environmental persistence. nih.gov This biodegradability opens up avenues for its use in designing environmentally benign products.
Furthermore, there is significant interest in developing novel bio-based solvents to replace conventional volatile organic compounds. core.ac.uknih.gov The physical properties of this valine ester make it a candidate for investigation as a green solvent or co-solvent in organic reactions or formulations. In another sustainable application, a related compound, valine menthyl ester, has been shown to act as a plant defense potentiator, suggesting a potential role for valine esters in sustainable agriculture to reduce reliance on conventional pesticides. nih.gov
Identification of Open Research Questions and Uncharted Territory in Valine Ester Chemistry
Despite its potential, the chemistry of this compound remains largely uncharted. A number of open research questions must be addressed to fully realize its utility.
Table 2: Key Open Research Questions
| Research Area | Uncharted Territory and Key Questions |
|---|---|
| Advanced Synthesis | What are the most efficient and stereoselective catalysts for the continuous-flow synthesis of this specific ester? Can a fully enzymatic or chemo-enzymatic flow process be developed from fermentation-derived valine? |
| Supramolecular Chemistry | What are the precise phase transition temperatures and thermodynamic parameters of its liquid crystalline states? How does the isopropyl group, compared to other alkyl groups, direct the self-assembly process and resulting material properties? |
| Chemical Biology | How can this molecule be functionalized into a selective chemical probe without disrupting its interaction with biological targets? Which specific enzymes or transport proteins can it be used to investigate in situ or in vivo? |
| Sustainable Chemistry | What is the complete biodegradation pathway of this compound in various environmental conditions (e.g., soil, marine)? What are its performance characteristics as a bio-based solvent? |
| Comparative Chemistry | How does the isopropyl ester moiety specifically influence bioavailability, biological activity, and material properties when compared directly with methyl, ethyl, or tert-butyl esters of valine? |
Addressing these questions will pave the way for novel applications of this versatile molecule, driving innovation at the intersection of organic synthesis, material science, and biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
